1-Hexylcyclopropan-1-amine

CAS No.:

Cat. No.: VC18224500

Molecular Formula: C9H19N

Molecular Weight: 141.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H19N |

|---|---|

| Molecular Weight | 141.25 g/mol |

| IUPAC Name | 1-hexylcyclopropan-1-amine |

| Standard InChI | InChI=1S/C9H19N/c1-2-3-4-5-6-9(10)7-8-9/h2-8,10H2,1H3 |

| Standard InChI Key | IMFIANZBXBDFNT-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCC1(CC1)N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

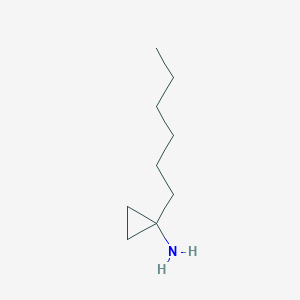

1-Hexylcyclopropan-1-amine consists of a cyclopropane ring (three-membered carbon ring) bonded to a hexyl group () and an amine group (). The cyclopropane ring introduces significant angle strain due to its 60° bond angles, which can enhance reactivity . The hexyl chain contributes to hydrophobicity, while the amine group enables participation in hydrogen bonding and nucleophilic reactions .

Key Identifiers:

-

IUPAC Name: 1-Hexylcyclopropan-1-amine

-

Molecular Formula:

Spectroscopic and Computational Data

PubChem entries provide computed properties that highlight its chemical behavior:

Synthesis Pathways

Nucleophilic Substitution

Primary amines like 1-hexylcyclopropan-1-amine can be synthesized via nucleophilic substitution between a halogenated cyclopropane derivative (e.g., 1-bromohexylcyclopropane) and ammonia. The reaction proceeds via an mechanism, where ammonia acts as a nucleophile attacking the electrophilic carbon . Ethanol is often used as a solvent to facilitate the reaction .

Reduction of Nitriles

An alternative route involves reducing a nitrile precursor (e.g., hexylcyclopropanecarbonitrile) using lithium aluminum hydride () or catalytic hydrogenation . This method avoids multi-step alkylation but requires careful handling of reactive intermediates.

Physicochemical Properties

Thermal and Solubility Characteristics

-

Boiling Point: Estimated at 210–220°C (extrapolated from similar amines) .

-

Solubility: Low water solubility due to the hydrophobic hexyl chain; soluble in organic solvents like ethanol and dichloromethane .

-

Stability: Susceptible to ring-opening reactions under acidic conditions due to cyclopropane strain .

Reactivity Profile

-

Amine Group: Participates in acid-base reactions, forming ammonium salts with acids .

-

Cyclopropane Ring: Undergoes addition reactions (e.g., hydrogenation to propane derivatives) or strain-driven rearrangements .

Comparative Analysis with Related Amines

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume